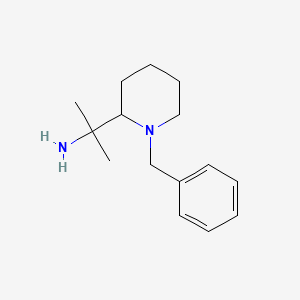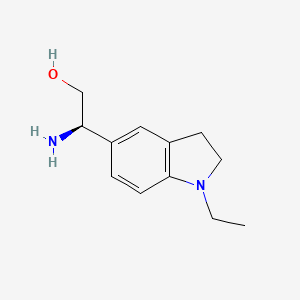
(2s)-2-(4-Methoxyphenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(4-Methoxyphenyl)propan-1-ol is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(4-Methoxyphenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde. One common method is the reduction of (4-Methoxyphenyl)acetone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the precursor compounds under high pressure and temperature .
化学反应分析
Types of Reactions: (2S)-2-(4-Methoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation with Pd/C.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary alcohols, hydrocarbons.
Substitution: Various substituted phenylpropanols.
科学研究应用
(2S)-2-(4-Methoxyphenyl)propan-1-ol has diverse applications in scientific research:
作用机制
The mechanism of action of (2S)-2-(4-Methoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
(2S)-2-Phenylpropan-1-ol: Lacks the methoxy group, resulting in different chemical properties and reactivity.
(2S)-2-(4-Hydroxyphenyl)propan-1-ol: Contains a hydroxyl group instead of a methoxy group, leading to variations in polarity and hydrogen bonding.
(2S)-2-(4-Methylphenyl)propan-1-ol: Features a methyl group, affecting its steric and electronic properties.
Uniqueness: The presence of the methoxy group in (2S)-2-(4-Methoxyphenyl)propan-1-ol imparts unique chemical properties, such as increased electron density on the aromatic ring and enhanced solubility in organic solvents. These characteristics make it a valuable compound for specific applications in synthesis and research .
属性
分子式 |
C10H14O2 |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
(2S)-2-(4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O2/c1-8(7-11)9-3-5-10(12-2)6-4-9/h3-6,8,11H,7H2,1-2H3/t8-/m1/s1 |
InChI 键 |
VIPNDDUFWVYIPH-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](CO)C1=CC=C(C=C1)OC |
规范 SMILES |
CC(CO)C1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-[(Boc-amino)methyl]-4-hydroxytetrahydro-2H-thiopyran 1,1-Dioxide](/img/structure/B15319035.png)
![sodium2-[1-methyl-5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]acetate](/img/structure/B15319036.png)



![1-{2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]pyridin-4-yl}methanaminedihydrochloride,cis](/img/structure/B15319074.png)




